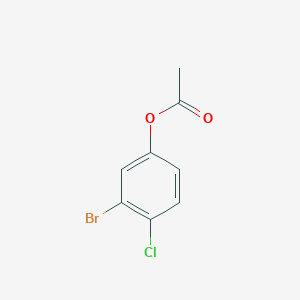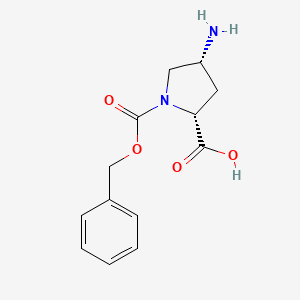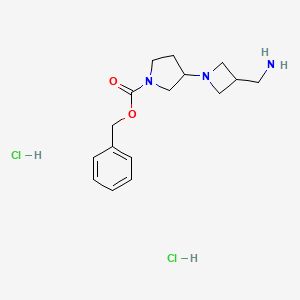
3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole is a complex organic compound with the molecular formula C8H10BrClN2O2S2. This compound is known for its unique chemical structure, which includes a bromine atom, a chlorocyclohexyl group, and a sulfonyl group attached to a thiadiazole ring. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chlorocyclohexylamine with sulfuryl chloride to form 2-chlorocyclohexylsulfonyl chloride. This intermediate is then reacted with 3-bromo-1,2,4-thiadiazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-1,2,4-thiadiazole
- 5-(2-Chlorocyclohexylsulfonyl)-1,2,4-thiadiazole
- 3-Bromo-5-(2-chlorophenyl)-1,2,4-thiadiazole
Uniqueness
3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole is unique due to the presence of both a bromine atom and a chlorocyclohexylsulfonyl group. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H10BrClN2O2S2 |
|---|---|
Molekulargewicht |
345.7 g/mol |
IUPAC-Name |
3-bromo-5-(2-chlorocyclohexyl)sulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H10BrClN2O2S2/c9-7-11-8(15-12-7)16(13,14)6-4-2-1-3-5(6)10/h5-6H,1-4H2 |
InChI-Schlüssel |
PBXPVILTDIJDCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)S(=O)(=O)C2=NC(=NS2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500047.png)










![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500069.png)


